An In-depth Technical Guide to Z-Lys(Z)-Gly-OH: A Cornerstone for Advanced Peptide Synthesis
An In-depth Technical Guide to Z-Lys(Z)-Gly-OH: A Cornerstone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-Lys(Z)-Gly-OH, with the systematic name Nα,Nε-Bis(benzyloxycarbonyl)-L-lysylglycine, is a crucial dipeptide building block in the intricate field of peptide chemistry. Its structure, featuring the robust benzyloxycarbonyl (Z) protecting group on both the alpha and epsilon amino functions of the lysine residue, offers chemists precise control during the stepwise assembly of complex peptide chains. This guide provides a comprehensive technical overview of Z-Lys(Z)-Gly-OH, encompassing its chemical properties, a detailed methodology for its synthesis and purification, in-depth characterization techniques, and its strategic applications in the development of novel therapeutics and research tools.
Introduction to Z-Lys(Z)-Gly-OH: Structure and Significance
Z-Lys(Z)-Gly-OH is a synthetic dipeptide derivative meticulously designed for use in solution-phase peptide synthesis.[1] The core of its utility lies in the dual protection of the lysine residue's two primary amines with the benzyloxycarbonyl (Z or Cbz) group. This protection strategy is fundamental to preventing unwanted side reactions at these nucleophilic sites during peptide coupling, thereby ensuring the regioselective formation of the desired peptide bond.[2]
The 'Z' protecting group is a classic and widely utilized urethane-type protecting group in peptide synthesis.[3] It is stable under a variety of reaction conditions but can be cleanly removed by catalytic hydrogenolysis, a method orthogonal to many other protecting group strategies. This orthogonality is a key principle in the synthesis of complex peptides, allowing for the selective deprotection of specific functional groups without affecting others.[4]
Key Chemical Properties:
| Property | Value | Reference |
| CAS Number | 37941-54-1 | [5] |
| Molecular Formula | C24H29N3O7 | |
| Molecular Weight | 471.51 g/mol | |
| Appearance | White to off-white solid | [6] |
Synthesis of Z-Lys(Z)-Gly-OH: A Step-by-Step Protocol
The synthesis of Z-Lys(Z)-Gly-OH is typically achieved through a solution-phase peptide coupling reaction between Nα,Nε-Bis(benzyloxycarbonyl)-L-lysine (Z-Lys(Z)-OH) and a C-terminally protected glycine, followed by deprotection of the C-terminus. The following protocol outlines a robust and widely applicable method.
Necessary Reagents and Equipment
-
Nα,Nε-Bis(benzyloxycarbonyl)-L-lysine (Z-Lys(Z)-OH) (CAS: 405-39-0)[6]
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator, separation funnel, filtration apparatus.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process: peptide coupling followed by saponification.
Caption: Workflow for the synthesis of Z-Lys(Z)-Gly-OH.
Detailed Experimental Protocol
Step 1: Synthesis of Z-Lys(Z)-Gly-OMe
-
In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.1 equivalents) in DCM or DMF.
-
Add TEA or DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve Z-Lys(Z)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.
-
Cool the Z-Lys(Z)-OH solution to 0°C in an ice bath.
-
Slowly add a solution of DCC or DIC (1.1 equivalents) in DCM or DMF to the Z-Lys(Z)-OH solution and stir for 15 minutes at 0°C.
-
Add the neutralized glycine methyl ester solution to the activated Z-Lys(Z)-OH solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Z-Lys(Z)-Gly-OMe.
Step 2: Saponification to Z-Lys(Z)-Gly-OH
-
Dissolve the crude Z-Lys(Z)-Gly-OMe in a mixture of methanol and water.
-
Add a 1M NaOH solution (1.5-2.0 equivalents) and stir at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A white precipitate of Z-Lys(Z)-Gly-OH should form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure to yield the crude Z-Lys(Z)-Gly-OH.
Purification and Characterization
Purification of the crude product is essential to obtain Z-Lys(Z)-Gly-OH of high purity suitable for peptide synthesis.
Purification
-
Crystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be an effective method for purification.
-
Column Chromatography: If crystallization is not sufficient, purification by silica gel column chromatography using a gradient of methanol in dichloromethane is recommended.
Characterization
The identity and purity of the synthesized Z-Lys(Z)-Gly-OH should be confirmed by a combination of analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the two Z groups, the methylene protons of the benzyl groups, the protons of the lysine and glycine backbones and side chains. |
| ¹³C NMR | The spectrum will display resonances for the carbonyl carbons of the peptide bond, the carbamates, and the carboxylic acid, as well as the aromatic and aliphatic carbons. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of Z-Lys(Z)-Gly-OH. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram indicates a high degree of purity. |
| Melting Point | A sharp melting point range is indicative of a pure compound. |
Applications in Peptide Synthesis and Drug Discovery
The primary application of Z-Lys(Z)-Gly-OH is as a dipeptide building block in the solution-phase synthesis of more complex peptides.[1] Its pre-formed peptide bond and orthogonal protecting groups streamline the synthetic process.
Role in Stepwise Peptide Elongation
Z-Lys(Z)-Gly-OH can be coupled to the N-terminus of a growing peptide chain. The carboxylic acid is activated, and the protected dipeptide is added in a single step, which can be more efficient than the sequential addition of individual amino acids.
Caption: Use of Z-Lys(Z)-Gly-OH in peptide chain elongation.
Synthesis of Bioactive Peptides
This building block is particularly useful in the synthesis of peptides where a Lys-Gly motif is present. This sequence is found in various biologically active peptides, including certain enzyme inhibitors and antimicrobial peptides.[7][8] By incorporating Z-Lys(Z)-Gly-OH, the synthesis of these target molecules can be expedited.
Drug Discovery and Development
In the context of drug discovery, the ability to efficiently synthesize peptide analogues is crucial. Z-Lys(Z)-Gly-OH can be a valuable tool for creating libraries of related peptides for structure-activity relationship (SAR) studies. The lysine side chain, once deprotected, can also serve as a point for conjugation of other molecules, such as fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
Conclusion
Z-Lys(Z)-Gly-OH stands as a testament to the elegance and precision of modern peptide chemistry. Its well-defined structure and the strategic placement of robust protecting groups make it an invaluable asset for researchers and scientists in the field. This guide has provided a comprehensive framework for its synthesis, purification, characterization, and application. A thorough understanding of these principles will empower researchers to effectively utilize Z-Lys(Z)-Gly-OH in the construction of novel peptides for a wide array of applications, from fundamental biochemical studies to the development of next-generation therapeutics.
References
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Shai, Y. (1995). Molecular recognition between membrane-spanning polypeptides. Trends in Biochemical Sciences, 20(11), 460-464.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook (2nd ed.). Springer-Verlag.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221.
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Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
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Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. (2023). Molecules, 28(15), 5789. MDPI. Retrieved from [Link]
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Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. (2023). Journal of the American Chemical Society, 145(4), 2309-2317. ACS Publications. Retrieved from [Link]
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The Oligo-Acyl Lysyl Antimicrobial Peptide C12K-2β12 Exhibits a Dual Mechanism of Action and Demonstrates Strong In Vivo Efficacy against Helicobacter pylori. (2018). Antimicrobial Agents and Chemotherapy, 62(11). ASM Journals. Retrieved from [Link]
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Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. (2020). Polymers, 12(11), 2533. MDPI. Retrieved from [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
- CN1323068C. (2007). Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method. Google Patents.
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Synthesis, Antimicrobial and Antioxidant Properties of Gly-Gly Based Dipeptide. (2023). ResearchGate. Retrieved from [Link]
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Solution phase peptide synthesis with only free amino acids. (2017). ResearchGate. Retrieved from [Link]
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